molecular formula C14H11F3N2O4 B2712718 1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866156-21-0

1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2712718
CAS RN: 866156-21-0
M. Wt: 328.247
InChI Key: XWDRIBXTMAMQOA-UHFFFAOYSA-N
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Description

“1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound . The trifluoromethyl group in the compound is a functional group that has the formula -CF3 .


Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds often involves the use of hypervalent iodine compounds as electrophilic CF3-transfer reagents . Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . This group is often used to adjust the steric and electronic properties of a lead compound .


Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can also be added to change the solubility of molecules containing other groups of interest .

Scientific Research Applications

Heterocyclic Compound Synthesis

1,3-Dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione serves as a key component in the synthesis of various heterocyclic compounds. For instance, it's used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which show promise due to their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Moreover, the compound facilitates the creation of unique pyrimidinetrione derivatives through conjugate addition reactions (Abdelghani, 2001).

Advancements in Radical Chemistry

This compound has been instrumental in advancing radical chemistry, particularly in synthesizing verdazyl radicals with pyridine or pyrimidine substituents. These radicals are a new family of chelating spin-bearing ligands, showing potential in various chemical applications due to their stability and electronic properties (Barr et al., 1999).

Development of Polyimides

The compound is crucial in the development of novel polyimides, particularly those containing pyridine and fluorine. These polyimides, derived from aromatic dianhydrides, demonstrate excellent solubility and thermal stability, making them suitable for high-performance applications (Zhang et al., 2007).

Creation of Pyridino Pyrimidinone Derivatives

It's used in the synthesis of novel pyridino pyrimidinone derivatives. These derivatives are of interest due to their unique chemical and spectroscopic properties, and they represent a significant area of study in synthetic chemistry (Hassneen & Abdallah, 2003).

Synthesis of Fluorinated Polyimides

This compound plays a key role in synthesizing fluorinated polyimides. These polyimides, derived from various aromatic dianhydrides, exhibit low water absorption rates, low dielectric constants, and high thermal stability, making them highly suitable for advanced material applications (Madhra et al., 2002).

Catalyst-Free Synthesis of Heterocycles

It enables the catalyst-free synthesis of functionalized heterocycles, contributing to eco-friendly and efficient chemical processes (Brahmachari & Nayek, 2017).

Anti-Tumor Agent Synthesis

The compound is used in synthesizing potential anti-tumor agents, particularly through the creation of novel triazines and triazepines (Badrey & Gomha, 2012).

Novel Polyimides from Aromatic Dianhydrides

It's a key component in synthesizing novel polyimides from aromatic dianhydrides, showcasing properties like good thermal stability, flexibility, and low dielectric constants (Banerjee et al., 2003).

Mechanism of Action

The mechanism of action of trifluoromethyl-substituted compounds often involves the electrophilic nature of the trifluoromethyl group . This group can be used to protect a reactive methyl group from metabolic oxidation .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling “1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione”. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This suggests that “1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” and similar compounds could have potential applications in the development of new pharmaceuticals and drugs .

properties

IUPAC Name

1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c1-18-11(21)9(12(22)19(2)13(18)23)10(20)7-4-3-5-8(6-7)14(15,16)17/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDRIBXTMAMQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione

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